molecular formula C18H19NO6S B2707626 2-(4,5-Dimethoxy-2-(indolin-1-ylsulfonyl)phenyl)acetic acid CAS No. 1797040-31-3

2-(4,5-Dimethoxy-2-(indolin-1-ylsulfonyl)phenyl)acetic acid

Cat. No.: B2707626
CAS No.: 1797040-31-3
M. Wt: 377.41
InChI Key: LATKUMBWJFVFEK-UHFFFAOYSA-N
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Description

2-(4,5-Dimethoxy-2-(indolin-1-ylsulfonyl)phenyl)acetic acid is a high-purity synthetic organic compound with a molecular formula of C₁₈H₁₉NO₆S and a molecular weight of 377.41 g/mol . This chemically complex molecule integrates several privileged structural motifs recognized in medicinal chemistry, including a phenylacetic acid core, dimethoxyaryl substitution, and an indoline sulfonamide group. The presence of these features suggests potential utility as a key synthetic intermediate or a scaffold for the development of novel bioactive molecules. Indole and indoline derivatives are recognized as prevalent moieties in numerous natural products and pharmaceuticals, exhibiting a wide spectrum of biological activities such as antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The 2,5-dimethoxyphenyl unit is a structural element of significance in certain ligand-receptor interaction studies, particularly in the design of compounds targeting serotonin receptor subtypes . The unique integration of these systems in a single molecule makes this compound a valuable candidate for chemical biology and drug discovery research, particularly in the synthesis of novel compound libraries or as a building block for more complex target molecules. This product is provided for research purposes only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-[2-(2,3-dihydroindol-1-ylsulfonyl)-4,5-dimethoxyphenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO6S/c1-24-15-9-13(10-18(20)21)17(11-16(15)25-2)26(22,23)19-8-7-12-5-3-4-6-14(12)19/h3-6,9,11H,7-8,10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LATKUMBWJFVFEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CC(=O)O)S(=O)(=O)N2CCC3=CC=CC=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Dimethoxy-2-(indolin-1-ylsulfonyl)phenyl)acetic acid typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . The resulting indole derivative is then subjected to further functionalization to introduce the sulfonyl and acetic acid groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dimethoxy-2-(indolin-1-ylsulfonyl)phenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

2-(4,5-Dimethoxy-2-(indolin-1-ylsulfonyl)phenyl)acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4,5-Dimethoxy-2-(indolin-1-ylsulfonyl)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. The sulfonyl group may enhance the compound’s reactivity and ability to interact with enzymes or other proteins, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of phenylacetic acid derivatives modified with sulfonamide groups at the 2-position of the aromatic ring. Below is a systematic comparison with structurally related analogs:

Table 1: Structural and Functional Comparison of Sulfonamide-Modified Phenylacetic Acid Derivatives

Compound Name Sulfonamide Substituent Molecular Weight (g/mol) Key Properties/Applications Source/Reference
2-(4,5-Dimethoxy-2-(indolin-1-ylsulfonyl)phenyl)acetic acid Indoline ~401.4 Potential bioactivity due to bicyclic amine; may enhance binding to hydrophobic targets. Inferred from analogs
[4,5-Dimethoxy-2-(morpholine-4-sulfonyl)phenyl]acetic acid Morpholine 345.37 High polarity due to morpholine’s oxygen atom; improved solubility in polar solvents. PI Chemicals
2-(4,5-Dimethoxy-2-(piperid-1-ylsulfonyl)phenyl)acetic acid Piperidine ~337.4 Increased lipophilicity; potential CNS penetration due to tertiary amine. CymitQuimica
[4,5-Dimethoxy-2-(4-trifluoromethylsulfanyl-phenylsulfamoyl)phenyl]acetic acid 4-Trifluoromethylsulfanylphenyl ~477.4 Enhanced metabolic stability and electron-withdrawing effects from CF₃ group. Santa Cruz Biotech
2-[(3,4,5-Triphenyl)phenyl]acetic acid derivatives Triphenyl (no sulfonamide) ~380–400 Bulkier aromatic system; lower solubility but possible π-π stacking interactions. Maz et al.

Key Findings

Sulfonamide Substituent Effects: Indoline: The bicyclic indoline group introduces steric bulk and hydrophobicity, which may improve binding to proteins with deep pockets (e.g., kinases or GPCRs) . Morpholine/Piperidine: Morpholine’s oxygen increases polarity, enhancing aqueous solubility, while piperidine’s tertiary amine may facilitate blood-brain barrier penetration .

Synthetic Routes :

  • The indoline derivative likely requires sulfonylation of a 4,5-dimethoxyphenylacetic acid precursor with indoline sulfonyl chloride, analogous to methods in (Ti(IV)-catalyzed hydrolysis) and (sulfonylation with morpholine).
  • Yields for similar compounds range from 71–85% under optimized acidic conditions , though purification often necessitates chromatography or recrystallization .

Physicochemical Properties: Solubility: Morpholine derivatives (e.g., C₁₄H₁₉NO₇S) exhibit higher water solubility compared to indoline or piperidine analogs due to polarity differences . Melting Points: Triphenyl analogs (e.g., compound 5 in ) melt at 118–119°C , whereas sulfonamide derivatives may have lower melting points due to reduced crystallinity.

Biological Activity

2-(4,5-Dimethoxy-2-(indolin-1-ylsulfonyl)phenyl)acetic acid is a complex organic compound that has garnered attention due to its potential biological activities. This compound features an indole moiety, which is significant in natural products and pharmaceuticals. Its structure suggests a variety of interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The IUPAC name for this compound is 2-[2-(2,3-dihydroindol-1-ylsulfonyl)-4,5-dimethoxyphenyl]acetic acid. The chemical structure includes functional groups that may influence its biological activity, including methoxy and sulfonyl groups.

Property Details
Molecular Formula C18H19NO6S
Molecular Weight 373.41 g/mol
CAS Number 1797040-31-3
Solubility Soluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The indole moiety is known to bind with high affinity to various receptors, influencing multiple biological processes. The sulfonyl group enhances the compound's reactivity and ability to interact with enzymes or proteins, potentially leading to observed effects such as:

  • Antimicrobial Activity: Exhibits potential against various pathogens.
  • Anticancer Properties: May induce apoptosis in cancer cells.
  • Anti-inflammatory Effects: Could modulate inflammatory pathways.

Anticancer Effects

Research has indicated that derivatives of compounds similar to this compound can induce apoptosis in cancer cell lines. For example, a study reported that related compounds activated apoptotic pathways in human adenocarcinoma cells by enhancing the expression of pro-apoptotic factors and inhibiting anti-apoptotic proteins .

Immunomodulatory Effects

In vitro studies have shown that this compound can stimulate the production of cytokines such as TNF-α and IL-6 in immune cells. This immunomodulatory activity suggests potential applications in treating inflammatory diseases or enhancing immune responses .

Antimicrobial Activity

The compound has demonstrated activity against various bacterial strains, indicating its potential as an antimicrobial agent. This property could be particularly useful in developing new antibiotics or treatments for resistant bacterial infections.

Case Studies

  • Study on Anticancer Activity:
    • Objective: To evaluate the cytotoxic effects on human cancer cell lines.
    • Findings: The compound induced significant cytotoxicity in a dose-dependent manner, leading to increased apoptosis markers such as caspase activation .
  • Immunomodulatory Study:
    • Objective: To assess the effects on cytokine production.
    • Findings: Treatment with the compound resulted in elevated levels of TNF-α and IL-6 in cultured monocytes, indicating its potential role as an immunomodulator .

Q & A

Q. What spectroscopic methods are recommended for structural elucidation of this compound?

To confirm the molecular structure, employ a combination of 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and high-resolution mass spectrometry (HRMS). Cross-validate the sulfonyl and indoline moieties using FT-IR to identify characteristic S=O stretching vibrations (~1350–1160 cm1^{-1}) and aromatic C-H bending. Computational tools like density functional theory (DFT) can predict NMR shifts for comparison with experimental data, ensuring accuracy .

Q. What are common synthetic routes for preparing derivatives with sulfonyl and acetic acid functional groups?

Synthesis typically involves sequential functionalization:

  • Sulfonation : Introduce the indolin-1-ylsulfonyl group via sulfonyl chloride intermediates under anhydrous conditions (e.g., DCM, 0–5°C).
  • Acetic acid linkage : Use coupling reagents like EDCI/HOBt for amide or ester formation, followed by hydrolysis to the carboxylic acid. Monitor reaction progress via TLC or LC-MS to optimize yields .

Q. How can purity and stability be assessed during storage?

Employ HPLC with UV detection (λ = 254 nm) to quantify impurities. For stability, conduct accelerated degradation studies under varied pH, temperature, and light exposure. Use mass spectrometry to identify degradation products and refine storage conditions (e.g., inert atmosphere, −20°C) .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data between predicted and observed structures?

Discrepancies (e.g., unexpected 1H^1 \text{H}-NMR splitting) may arise from conformational flexibility or intermolecular interactions. Strategies:

  • Perform variable-temperature NMR to assess dynamic effects.
  • Use X-ray crystallography for definitive stereochemical assignment.
  • Compare experimental IR/Raman spectra with DFT-simulated vibrational modes .

Q. What computational approaches are effective for predicting reaction pathways in sulfonylation?

Utilize quantum mechanics/molecular mechanics (QM/MM) hybrid methods to model transition states. Software like Gaussian or ORCA can calculate activation energies for sulfonyl group transfer. Validate predictions with kinetic studies (e.g., monitoring by 19F^{19} \text{F}-NMR if fluorinated analogs are used) .

Q. How to design experiments to evaluate bioactivity without commercial assay kits?

  • In vitro assays : Use cell-free systems (e.g., enzyme inhibition studies with purified targets like kinases or proteases) to screen for activity.
  • Molecular docking : Employ AutoDock Vina or Schrödinger Suite to predict binding affinities to proteins of interest.
  • Structure-activity relationships (SAR) : Synthesize analogs with modified methoxy or sulfonyl groups and compare bioactivity trends .

Q. What strategies mitigate side reactions during multi-step synthesis?

  • Protecting groups : Temporarily block reactive sites (e.g., acetic acid as a tert-butyl ester).
  • Sequential addition : Control stoichiometry and reaction order to avoid competing pathways.
  • In situ monitoring : Use ReactIR or flow NMR to detect intermediates and adjust conditions dynamically .

Methodological Notes

  • Data validation : Cross-reference PubChem CID entries (e.g., 2608603, 3285751) for physicochemical properties .
  • Ethical synthesis : Follow green chemistry principles (e.g., replace toxic solvents with cyclopentyl methyl ether) to align with RDF2050112 guidelines .

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